![molecular formula C18H15BrClN3OS B3007299 4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897457-01-1](/img/structure/B3007299.png)
4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
The compound “4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a bromo group, a chloro group, an imidazole ring, a thioether linkage, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The exact method would depend on the specific reactions used to introduce the various functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, bromo, and chloro groups would likely have a significant impact on the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromo and chloro groups are often involved in substitution reactions, while the imidazole ring can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Inhibition of Hedgehog (Hh) Signaling Pathway
This compound showed promising inhibition of the hedgehog (Hh) signaling pathway . The Hh signaling pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development, including brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .
Smoothened (Smo) Receptor Inhibition
The compound’s Hh inhibitory activities are derived from their inhibition to the Smoothened (Smo) receptor . The Smo inhibitory potency of these compounds correlated well with their Hh inhibition .
Antimicrobial Activity
Some derivatives of the compound have shown promising antimicrobial activity . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Antiproliferative Activity
The compound’s derivatives were also evaluated for their antiproliferative activity . They were found to be active against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Docking Studies
Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The compounds displayed good docking score within binding pocket
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQIQSFTLGNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide |
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